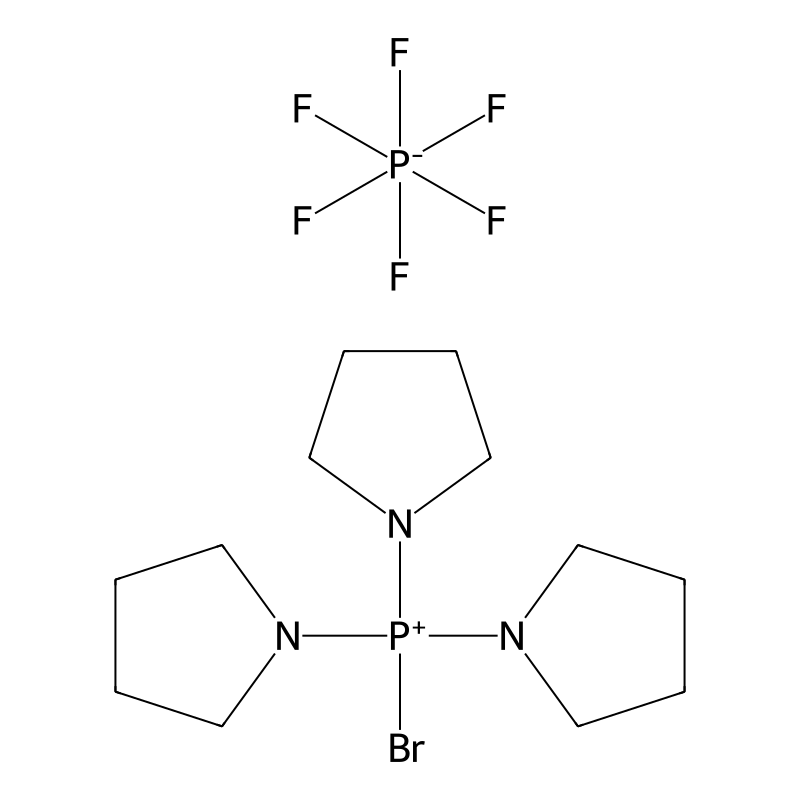PyBroP

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Transition Metal-Catalyzed Cross-Coupling Reactions
Coupling N-Methylated Amino Acids
Peptide Synthesis
Transition Metal-Catalyzed Reactions
Mechanism and Fields of Application
Summary of the Application: PyBroP is used in the coupling of N-Methylated Amino Acids. This process is important in the synthesis of certain types of proteins .
Transition Metal-Catalyzed Cross-Coupling Mediated by PyBroP
Summary of the Application: PyBroP is used in transition metal-catalyzed cross-coupling reactions. These reactions involve phenol and enol derivatives activated by phosphorus groups, which are important electrophiles .
Bromotripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyBroP, is a phosphonium salt characterized by the molecular formula and a molecular weight of approximately 407.23 g/mol. This compound is notable for its application in organic synthesis, particularly in peptide coupling reactions and the activation of nucleophiles. PyBroP is recognized for its efficiency and mild reaction conditions, making it a valuable reagent in various chemical transformations .
PyBroP's mechanism relies on its ability to activate the C-terminal carboxylic acid of a peptide fragment. The positive charge on the P atom facilitates the attack by the nucleophilic N-terminus of the incoming amino acid, leading to peptide bond formation []. The steric hindrance from the pyrrolidine rings minimizes racemization during this process [].
PyBroP is primarily employed as a coupling agent in organic synthesis. It facilitates nucleophilic addition reactions, such as the addition of oxindoles to pyridine N-oxides, yielding 3-pyridyl-3,3-disubstituted oxindoles with moderate to excellent yields (52–95%) under mild conditions . Additionally, it serves as an effective activator in the synthesis of formamidines from primary amines and N,N-dimethylformamide, showcasing its versatility in forming carbon-nitrogen bonds .
While specific biological activities of PyBroP have not been extensively documented, its role as a coupling reagent suggests potential applications in the synthesis of biologically active compounds. The efficiency of PyBroP in peptide coupling implies that it may be used to create peptides with therapeutic relevance, although direct studies on its biological effects remain limited.
The synthesis of PyBroP typically involves the reaction of tripyrrolidinophosphine with bromine and hexafluorophosphate. The general process can be outlined as follows:
- Preparation of Tripyrrolidinophosphine: This precursor is synthesized from pyrrolidine and phosphorus trichloride.
- Halogenation: The tripyrrolidinophosphine is treated with bromine to form the bromonium salt.
- Formation of Hexafluorophosphate Salt: The bromonium salt is then reacted with hexafluorophosphate to yield PyBroP.
This method allows for the efficient production of PyBroP in a laboratory setting .
PyBroP finds extensive use in:
- Peptide Synthesis: It is particularly effective for coupling N-methylated amino acids, minimizing enantiomerization during reactions .
- Nucleophilic Additions: Its ability to activate nucleophiles makes it useful in various organic transformations .
- Synthesis of Formamidines: PyBroP acts as a reagent for synthesizing formamidines from amines and dimethylformamide .
PyBroP shares similarities with other phosphonium salts used in organic synthesis. Notable compounds include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bromotriphenylphosphonium bromide | Triphenyl phosphonium salt | Widely used but less selective than PyBroP |
| PyCloP | Chlorotripyrrolidinophosphonium hexafluorophosphate | Similar applications but different reactivity |
| Benzyltriphenylphosphonium chloride | Triphenyl phosphonium salt | Commonly used for activating carboxylic acids |
Uniqueness of PyBroP
PyBroP stands out due to its specific ability to couple N-methylated amino acids effectively while maintaining low levels of enantiomerization. Its mild reaction conditions and broad substrate scope further enhance its utility compared to other phosphonium salts. The unique combination of these properties makes PyBroP a superior choice for certain organic synthesis applications .
GHS Hazard Statements
H314 (79.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








